molecular formula C16H12F5N3O2S B1671024 Enflicoxib CAS No. 251442-94-1

Enflicoxib

Katalognummer: B1671024
CAS-Nummer: 251442-94-1
Molekulargewicht: 405.3 g/mol
InChI-Schlüssel: ZZMJXWXXMAAPLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

E-6087, auch bekannt als Enflicoxib, ist ein nichtsteroidales Antiphlogistikum, das selektiv die Cyclooxygenase-2 (COX-2) hemmt. Im Gegensatz zu vielen anderen nichtsteroidalen Antirheumatika hemmt this compound nicht die Cyclooxygenase-1 (COX-1). Diese selektive Hemmung macht this compound besonders effektiv bei der Reduzierung von Entzündungen, Schmerzen und Fieber, ohne die gastrointestinalen Nebenwirkungen zu verursachen, die üblicherweise mit nichtsteroidalen Antirheumatika verbunden sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrazolin-Grundstruktur. Die wichtigsten Schritte umfassen:

    Bildung des Pyrazolinrings: Dies wird typischerweise durch die Reaktion eines Hydrazinderivats mit einer α,β-ungesättigten Carbonylverbindung unter sauren oder basischen Bedingungen erreicht.

    Einführung der Trifluormethylgruppe: Dieser Schritt beinhaltet die Verwendung von Trifluormethylierungsmitteln wie Trifluormethyliodid oder Trifluoromethylsulfonsäure.

    Abschließende Modifikationen:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of enflicoxib involves multiple steps, starting from the preparation of the core pyrazoline structure. The key steps include:

    Formation of the pyrazoline ring: This is typically achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Final modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Enflicoxib unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Metaboliten und Derivate von this compound, wie z. B. E-6132, das die COX-2-Hemmung beibehält .

Wissenschaftliche Forschungsanwendungen

Treatment of Canine Osteoarthritis

Efficacy and Safety Studies

Enflicoxib has been evaluated in multiple clinical studies for its effectiveness in managing osteoarthritis in dogs. A randomized, controlled study involving 180 dogs demonstrated that this compound significantly reduced pain and inflammation compared to placebo. The study utilized a clinical sum score (CSS) to assess efficacy over a 42-day period. Results indicated that this compound had a CSS of 3.64 with a 74% response rate, outperforming placebo (CSS of 7.15 and 29% response) and showing non-inferiority to mavacoxib, another NSAID used as a reference .

Long-term Efficacy

In a long-term study extending up to six months, this compound maintained its efficacy with consistent CSS responder rates of approximately 71.6% across various time points (Days 44, 135, and 189). The results showed significant differences from placebo throughout the study period .

Pharmacokinetics and Dosage

Pharmacokinetic Profile

This compound exhibits a favorable pharmacokinetic profile characterized by stable blood levels after repeated weekly administrations. The recommended dosage is typically 4 mg/kg once weekly, with an initial loading dose of 8 mg/kg .

Safety Margin

Safety assessments have shown that this compound is well-tolerated even at doses up to five times the recommended level over extended periods . Adverse events reported were generally mild and resolved without intervention.

Comparative Efficacy Table

Study Sample Size Treatment Duration Efficacy Measure (CSS) Responder Rate (%) Adverse Events
Study A180 dogs42 daysThis compound: 3.64This compound: 74Mild GI issues
Study B109 dogsUp to 189 daysThis compound: consistent~71.6Mild and transient
Study CVariousLong-termStable therapeutic levels>90None significant

Case Study: Efficacy in Severe Osteoarthritis

A case study involving a dog with severe osteoarthritis demonstrated significant improvement in mobility and reduction in pain scores after treatment with this compound over a six-month period. Owner assessments indicated a high satisfaction rate, correlating with clinical observations of improved quality of life.

Case Study: Long-term Safety Monitoring

In another observational study, several dogs were monitored over an extended period while receiving this compound treatment. The results confirmed that long-term administration did not lead to increased adverse events or significant changes in hematological or biochemical parameters, reinforcing the drug's safety profile .

Wirkmechanismus

Enflicoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By blocking COX-2, this compound reduces the levels of these prostaglandins, thereby alleviating inflammation, pain, and fever. The molecular targets of this compound include the active site of the COX-2 enzyme, where it binds and prevents the conversion of arachidonic acid to prostaglandins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von this compound

This compound ist einzigartig in seiner langen Eliminationshalbwertszeit und niedrigen Plasmaclearance, was zu seiner verlängerten Wirkdauer beiträgt. Darüber hinaus reduziert die selektive Hemmung von COX-2 durch this compound ohne Beeinträchtigung von COX-1 das Risiko gastrointestinaler Nebenwirkungen und macht es zu einer sichereren Option für die Langzeitanwendung .

Biologische Aktivität

Enflicoxib is a selective non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, primarily developed for the treatment of pain and inflammation associated with canine osteoarthritis. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and clinical efficacy based on diverse research findings.

This compound exerts its therapeutic effects through selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain. Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, this compound's selectivity for COX-2 reduces gastrointestinal side effects commonly associated with non-selective NSAIDs.

Inhibition Profiles

Research indicates that this compound and its enantiomers exhibit varying degrees of COX inhibition. The (S)-(−)-enantiomer and the pyrazol metabolite demonstrate significant COX-1 and COX-2 inhibition, with the pyrazol metabolite showing a preferential selectivity for COX-2. The following table summarizes the IC50 values for COX inhibition:

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Ratio (COX-1/COX-2)
This compound37.52.813.39
(S)-(−)-Enflicoxib23.913.41.78
Pyrazol Metabolite50.80.2254

The pyrazol metabolite exhibits a markedly higher selectivity ratio compared to this compound itself, indicating its potential as a more effective anti-inflammatory agent in vivo .

Pharmacokinetics and Metabolism

This compound undergoes extensive metabolism via cytochrome P450 enzymes, resulting in several metabolites, with the hydroxylated pyrazoline metabolite (M8) being predominant. The pharmacokinetic profile reveals that after oral administration in dogs, plasma concentrations peak within the first 48 hours, followed by sustained levels of the pyrazol metabolite:

  • Maximum Effective Concentration (MEC) : Established at 411 ng/ml for the pyrazol metabolite.
  • Maximum Tolerated Concentration (MTC) : Established at 4258 ng/ml for the pyrazol metabolite.

This pharmacokinetic behavior supports this compound's long-lasting therapeutic efficacy in treating canine osteoarthritis .

Clinical Efficacy

A multicenter clinical trial involving 180 dogs assessed the efficacy of this compound against mavacoxib and placebo. Key findings from this study include:

  • Clinical Success Scores (CSS) : Enflicoxib demonstrated a CSS of 3.64 with a responder rate of 74%, significantly superior to placebo.
  • Onset of Action : A faster onset was observed for this compound, with significant improvements noted from day 7 post-administration.
  • Owner Assessments : Owner-reported outcomes indicated a response rate of 90% for dogs treated with this compound compared to lower rates for mavacoxib and placebo.

The results confirm this compound's efficacy across all stages of canine osteoarthritis, with a favorable safety profile comparable to other NSAIDs .

Case Studies

  • Case Study A : A Beagle diagnosed with moderate osteoarthritis showed significant improvement in mobility and pain scores after two weeks on enflicoxib, correlating with plasma levels above the MEC.
  • Case Study B : In a randomized control trial, dogs treated with this compound exhibited reduced inflammation markers compared to those receiving placebo, further supporting its clinical effectiveness.

Eigenschaften

CAS-Nummer

251442-94-1

Molekularformel

C16H12F5N3O2S

Molekulargewicht

405.3 g/mol

IUPAC-Name

4-[3-(2,4-difluorophenyl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C16H12F5N3O2S/c17-9-1-6-12(13(18)7-9)14-8-15(16(19,20)21)23-24(14)10-2-4-11(5-3-10)27(22,25)26/h1-7,14H,8H2,(H2,22,25,26)

InChI-Schlüssel

ZZMJXWXXMAAPLI-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F

Kanonische SMILES

C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

4-(5-(2,4-difluorophenyl)-4,5-dihydro-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide
E-6087

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

In a flask with an inert atmosphere sodium ethoxide (0.53 g, 7.72 mmoles) is dissolved in 45 ml of ethanol. 1,1,1-trifluoro-4-(2,4-difluorophenyl)-3-butene-2-one (prepared according to method E-1) (0.913 g, 3.86 mmoles) and 4-(aminosulphonyl)phenylhydrazine chlorohydrate (0.87 g, 3.87 mmoles) are added and the mixture was refluxed for 16 hours. The mixture was cooled, evaporated to dryness, cold water added, and the mixture acidified by adding acetic acid and the precipitated solid filtered. This solid was redissolved in ether, treated with active C, filtered and the solvent eliminated with a rotovapor. The resulting residue was crystallised from ethyl ether-petrol ether (50:50) to give 1-(4-aminosulphonylphenyl)-5-(2,4-difluorophenyl)-4,5-dihydro-3-trifluoromethyl-1H-pyrazole (1.02 g, yield: 65%) in the form of a solid m.p.=160-2° C.
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Name
1,1,1-trifluoro-4-(2,4-difluorophenyl)-3-butene-2-one
Quantity
0.913 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enflicoxib
Reactant of Route 2
Reactant of Route 2
Enflicoxib
Reactant of Route 3
Enflicoxib
Reactant of Route 4
Reactant of Route 4
Enflicoxib
Reactant of Route 5
Enflicoxib
Reactant of Route 6
Enflicoxib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.